molecular formula C20H28N4O5S B2470768 N'-[(1-methanesulfonylpiperidin-4-yl)methyl]-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide CAS No. 1286726-14-4

N'-[(1-methanesulfonylpiperidin-4-yl)methyl]-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide

Cat. No.: B2470768
CAS No.: 1286726-14-4
M. Wt: 436.53
InChI Key: LFQKUTANCVFQOJ-UHFFFAOYSA-N
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Description

N’-[(1-methanesulfonylpiperidin-4-yl)methyl]-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperidine ring, a pyrrolidinone moiety, and a methanesulfonyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1-methanesulfonylpiperidin-4-yl)methyl]-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the methanesulfonyl group, and the coupling of the pyrrolidinone moiety. Common reagents used in these reactions include methanesulfonyl chloride, piperidine, and various catalysts to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N’-[(1-methanesulfonylpiperidin-4-yl)methyl]-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles, such as halides, amines, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N’-[(1-methanesulfonylpiperidin-4-yl)methyl]-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(1-methanesulfonylpiperidin-4-yl)methyl]-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • **N’-[(1-methanesulfonylpiperidin-4-yl)methyl]-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide shares structural similarities with other compounds containing piperidine and pyrrolidinone moieties.
  • Other similar compounds: N-methylpiperidine, pyrrolidinone derivatives, and methanesulfonyl-substituted compounds.

Uniqueness

The uniqueness of N’-[(1-methanesulfonylpiperidin-4-yl)methyl]-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide lies in its specific combination of functional groups and its potential for diverse applications in various scientific fields. Its ability to undergo multiple types of chemical reactions and its potential biological activity make it a valuable compound for research and development.

Properties

IUPAC Name

N'-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-N-[(1-methylsulfonylpiperidin-4-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N4O5S/c1-14-5-6-16(12-17(14)24-9-3-4-18(24)25)22-20(27)19(26)21-13-15-7-10-23(11-8-15)30(2,28)29/h5-6,12,15H,3-4,7-11,13H2,1-2H3,(H,21,26)(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFQKUTANCVFQOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2CCN(CC2)S(=O)(=O)C)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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